molecular formula C9H12N2O B15376535 N-[(4-methylpyridin-3-yl)methyl]acetamide CAS No. 90436-93-4

N-[(4-methylpyridin-3-yl)methyl]acetamide

Cat. No.: B15376535
CAS No.: 90436-93-4
M. Wt: 164.20 g/mol
InChI Key: QLLMTOGJYJLIBE-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-3-yl)methyl]acetamide is a pyridine-derived acetamide compound characterized by a methyl-substituted pyridine ring connected via a methylene group to an acetamide moiety. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol (calculated from SMILES: c1(ccncc1C)CNC(=O)C) .

The synthesis of related acetamide-pyridine derivatives often involves condensation reactions, such as the solvent-free thermal reaction of m-tolualdehyde, β-naphthol, and acetamide catalyzed by phenylboronic acid .

Properties

CAS No.

90436-93-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[(4-methylpyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C9H12N2O/c1-7-3-4-10-5-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

QLLMTOGJYJLIBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs, their substituents, molecular weights, and documented biological interactions:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Interactions/Binding Affinities Source
N-[(4-methylpyridin-3-yl)methyl]acetamide Methylpyridine + methylene-linked acetamide 164.21 Commercial availability; putative enzyme targeting
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (UH7) Chlorophenyl + direct acetamide linkage 260.72 Binds SARS-CoV-2 main protease via HIS163, ASN142, and GLN189; formal charge: 0
2-(3-Methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide Methylphenyl + pyridine positional isomer 240.30 Structural isomerism alters binding pocket compatibility
N-(4-(Pyridin-3-yl)phenyl)acetamide Biphenyl system with pyridine 212.25 Extended aromaticity may enhance π-π stacking
N-(3-Hydroxypyridin-4-yl)acetamide Hydroxyl group on pyridine 152.15 Increased hydrogen-bonding capacity
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide Naphthalene-phenyl hybrid 331.38 Dihedral angle: 81.54°; intramolecular H-bonds

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Chlorophenyl vs. Methylphenyl Substituents : The chlorophenyl group in UH7 enhances electronegativity and binding affinity (−22 kcal/mol) to the SARS-CoV-2 protease compared to methylphenyl analogs .
  • Hydroxyl vs. Methyl Groups : The hydroxyl group in N-(3-hydroxypyridin-4-yl)acetamide improves solubility and hydrogen-bonding interactions, whereas methyl groups enhance lipophilicity .
Conformational Flexibility
Aromatic Interactions
  • Compounds with extended aromatic systems, such as N-(4-(pyridin-3-yl)phenyl)acetamide, exhibit stronger π-π stacking with hydrophobic enzyme pockets, though this may reduce solubility .
Dihedral Angle Variations
  • In naphthalene-phenyl hybrids (e.g., N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide), dihedral angles between aromatic rings (78–84°) influence molecular planarity and intermolecular interactions .

Implications for Drug Design

  • Substituent Optimization: Chlorine or cyano groups (e.g., 5RGX in ) improve binding affinity but may introduce toxicity risks.
  • Linker Design : Methylene bridges balance flexibility and rigidity, as seen in this compound, enabling adaptable binding modes .
  • Solubility vs. Binding Trade-offs : Hydrophilic groups (e.g., hydroxyl) enhance solubility but may reduce membrane permeability, necessitating careful substituent selection .

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